molecular formula C9H11NO3S B11889435 1,2,3,4-Tetrahydroquinoline-8-sulfonic acid CAS No. 55936-96-4

1,2,3,4-Tetrahydroquinoline-8-sulfonic acid

Cat. No.: B11889435
CAS No.: 55936-96-4
M. Wt: 213.26 g/mol
InChI Key: WCQWGBHHNVIUQZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-sulfonic acid is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-8-sulfonic acid typically involves the hydrogenation of quinoline derivatives. One common method is the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach involves the oxidative cyclization of amino alcohols, which can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Catalysts: Metal-organic frameworks (MOFs), palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: Quinoline-8-sulfonic acid

    Reduction: this compound

    Substitution: Various substituted tetrahydroquinoline derivatives

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

CAS No.

55936-96-4

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-sulfonic acid

InChI

InChI=1S/C9H11NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2,(H,11,12,13)

InChI Key

WCQWGBHHNVIUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1

Origin of Product

United States

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